1-cycloheptyl-7-hydroxy-4-phenyl-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
1-CYCLOHEPTYL-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyrazolo[3,4-e][1,4]thiazepine core, a cycloheptyl group, and a phenyl group
Preparation Methods
The synthesis of 1-CYCLOHEPTYL-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
1-CYCLOHEPTYL-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the phenyl group to a cyclohexyl group.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and cyclization reactions .
Scientific Research Applications
1-CYCLOHEPTYL-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-CYCLOHEPTYL-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
1-CYCLOHEPTYL-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-b]pyridine
Properties
Molecular Formula |
C19H23N3O2S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-phenyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C19H23N3O2S/c23-15-12-25-17(13-8-4-3-5-9-13)16-18(20-15)22(21-19(16)24)14-10-6-1-2-7-11-14/h3-5,8-9,14,17H,1-2,6-7,10-12H2,(H,20,23)(H,21,24) |
InChI Key |
BXEUNNJPSJCGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C3=C(C(SCC(=O)N3)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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